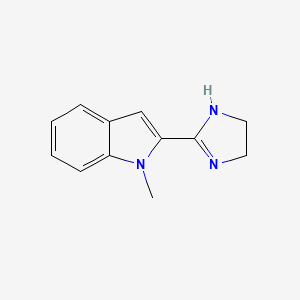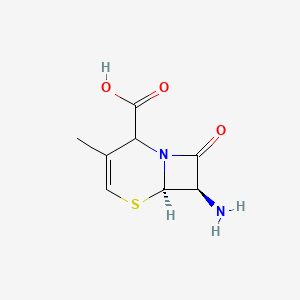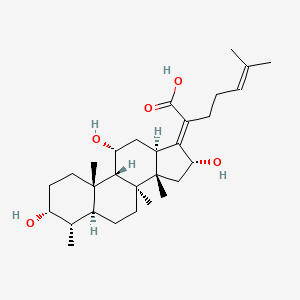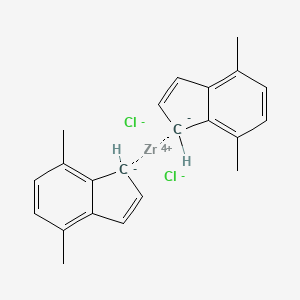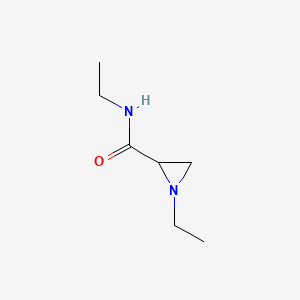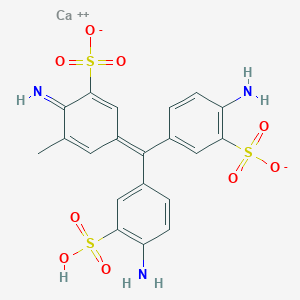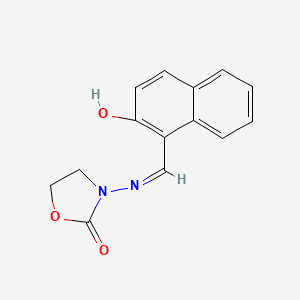
Aoz-HN
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Detection in Cultured Fish : Cheng et al. (2009) developed a sensitive polyclonal enzyme-linked immunosorbent assay (ELISA) for detecting AOZ in cultured fish. They found this method to be highly effective, with a detection limit well below the minimum required performance limits for tissue-bound residues of AOZ in the European Communities (Cheng et al., 2009).
Rapid Quantitative Detection in Animal Tissues : Xie et al. (2017) developed an immunochromatography test strip (ICTS) based on colloidal gold–McAb probe for rapid, quantitative, and sensitive detection of AOZ in animal tissues. This method showed good recovery rates and agreement with high-performance liquid chromatography-mass spectrometry (HPLC-MS) results (Xie et al., 2017).
Air Flow Assessment in Dairy Cattle Buildings : Bustos-Vanegas et al. (2019) used computational fluid dynamics (CFD) for air flow assessment in the animal occupied zone (AOZ) in dairy cattle buildings, aiming to improve welfare and emission controls (Bustos-Vanegas et al., 2019).
Degradation by Electron Beam Irradiation : Liu et al. (2006) investigated the effect of electron irradiation on AOZ solutions, finding efficient degradation and no toxic products formed, which could be significant for environmental safety (Liu et al., 2006).
Antibody Production for Detection : Cooper et al. (2004) focused on producing polyclonal antibodies to detect AOZ in tissues, highlighting the specificity and sensitivity of these antibodies for monitoring veterinary drug residues (Cooper et al., 2004).
Monoclonal Antibody-Based ELISA : Diblíková et al. (2005) described a sensitive and specific monoclonal ELISA for determining AOZ in various animal tissues. This method closely matched the sensitivity of confirmatory LC–MS/MS methods (Diblíková et al., 2005).
Temperature Measurement in Pig Rooms : Wagenberg et al. (2005) explored the use of AOZ temperature in climate control in pig rooms, aiming to improve environmental conditions for animal welfare (Wagenberg et al., 2005).
Impedimetric Immunosensor Development : Yang et al. (2011) presented a novel label-free electrochemical impedimetric immunosensor for AOZ detection in food products, offering a rapid and reliable method for food safety monitoring (Yang et al., 2011).
Eigenschaften
IUPAC Name |
3-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c17-13-6-5-10-3-1-2-4-11(10)12(13)9-15-16-7-8-19-14(16)18/h1-6,9,17H,7-8H2/b15-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHGUXXEPZHHTD-DHDCSXOGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1N=CC2=C(C=CC3=CC=CC=C32)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(=O)N1/N=C\C2=C(C=CC3=CC=CC=C32)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aoz-HN | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

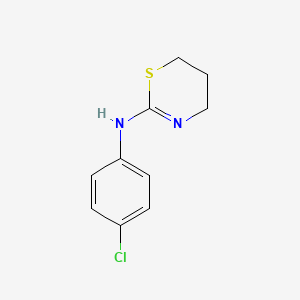
![2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B1148133.png)

